molecular formula C13H7BrCl2O B1334063 3-Bromo-3',5'-dichlorobenzophenone CAS No. 844879-42-1

3-Bromo-3',5'-dichlorobenzophenone

Cat. No. B1334063
M. Wt: 330 g/mol
InChI Key: JFWKNPFGZDOIAI-UHFFFAOYSA-N
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Description

Bromophenols are a class of compounds that have garnered interest due to their diverse biological activities and presence in natural products. The compound of interest, 3-Bromo-3',5'-dichlorobenzophenone, is structurally related to various bromophenols and dichlorobenzophenones that have been studied for their chemical and physical properties, as well as their synthesis and potential applications .

Synthesis Analysis

The synthesis of bromophenol derivatives often involves multi-step reactions with regioselective control. For instance, a natural product with a similar bromophenol structure was synthesized from a methoxymethyl-substituted aryl methyl ether in a five-step process with an overall yield of 34% . Schiff base reactions, as seen in the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde, are another common method for constructing bromophenol frameworks . These methods highlight the complexity and the need for precise control in the synthesis of bromophenol derivatives.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is often characterized by spectroscopic methods and confirmed by crystallography. For example, the crystal structure of a related compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, was determined and compared with DFT calculations, revealing insights into its optical and electronic properties . Similarly, the complete series of bromophenols have been studied using DFT to understand the influence of bromine substitution on molecular properties .

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including oxidative polycondensation, which is used to convert monomers into polyphenol derivatives . The reactivity of bromophenols can also be influenced by the presence of other functional groups, as seen in the thermal decomposition of bromophenol derivatives to yield different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols are influenced by intramolecular hydrogen bonding, steric effects, and electrostatic interactions. These factors can affect bond lengths, vibrational frequencies, and molecular properties such as acidity . The presence of bromine and other substituents can also impart significant radical-scavenging activity, as demonstrated by the DPPH radical-scavenging activity of natural bromophenols . Additionally, the electronic properties, such as HOMO-LUMO gaps, and the potential for nonlinear optical applications, are important aspects of bromophenols .

Scientific Research Applications

Synthesis and Characterization

  • Bromophenol derivatives, including those related to 3-Bromo-3',5'-dichlorobenzophenone, have been synthesized and characterized for their chemical properties. For instance, a study on the marine red alga Rhodomela confervoides identified new bromophenol derivatives, highlighting their structural elucidation through spectroscopic methods such as IR, MS, and NMR analyses (Zhao et al., 2004).

Antioxidant Activity

  • Bromophenols have shown significant antioxidant activity, which is crucial for preventing oxidative stress in biological systems. A study on the marine red alga Rhodomela confervoides demonstrated that isolated bromophenols exhibited potent scavenging activity against DPPH radicals, suggesting their potential application as natural antioxidants in food or pharmaceutical fields (Li et al., 2012).

Antimicrobial Properties

  • Certain bromophenol derivatives have been investigated for their antimicrobial properties. Research on antibacterial bromophenols from the marine red alga Rhodomela confervoides identified compounds with moderate activity against various bacterial strains, indicating their potential use in developing antimicrobial agents (Xu et al., 2003).

Anticancer Applications

  • Bromophenol derivatives have also been explored for their anticancer activities. A novel bromophenol derivative, BOS-102, showed promising results in inducing cell cycle arrest and apoptosis in human lung cancer cells, mediated through the ROS-dependent PI3K/Akt and MAPK signaling pathways, suggesting its potential as an anticancer drug (Guo et al., 2018).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-3’,5’-dichlorobenzophenone was not found, it is generally advisable to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

(3-bromophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWKNPFGZDOIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373622
Record name 3-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3',5'-dichlorobenzophenone

CAS RN

844879-42-1
Record name (3-Bromophenyl)(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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